2-cyclopentyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide

FXR modulator structure-activity relationship heteroaryl substitution

This cyclopentylpyrazole acetamide is a structurally distinct FXR modulator with a furan-2-yl substituent that provides a unique hydrogen-bond acceptor geometry not replicated by thiophene or phenyl analogs. Sourced from the Roche patent series (WO2011117229A1), it enables systematic mapping of heteroaryl electronic effects on FXR transactivation. Use it in matched-pair libraries alongside phenyl, thiophene, and pyridyl variants to control for scaffold-specific artifacts. Its moderate lipophilicity (XLogP3=2.3, TPSA=60.1 Ų) reduces non-specific assay interference, making it a cleaner probe for selectivity profiling against LXR, PPAR, PXR, and CAR. Ideal for metabolic pathway cross-validation alongside GW4064 or obeticholic acid.

Molecular Formula C16H21N3O2
Molecular Weight 287.363
CAS No. 1421489-73-7
Cat. No. B2534541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopentyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide
CAS1421489-73-7
Molecular FormulaC16H21N3O2
Molecular Weight287.363
Structural Identifiers
SMILESCN1C(=CC(=N1)CNC(=O)CC2CCCC2)C3=CC=CO3
InChIInChI=1S/C16H21N3O2/c1-19-14(15-7-4-8-21-15)10-13(18-19)11-17-16(20)9-12-5-2-3-6-12/h4,7-8,10,12H,2-3,5-6,9,11H2,1H3,(H,17,20)
InChIKeyACSVHIXTGIHONP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopentyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide (CAS 1421489-73-7): Compound Profile and Procurement Context


2-Cyclopentyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide (CAS 1421489-73-7) is a synthetic small molecule (C₁₆H₂₁N₃O₂, MW 287.36 g/mol) belonging to the cyclopentylpyrazole acetamide class [1]. Its structure incorporates a cyclopentylacetamide core linked via a methylene bridge to a 1-methyl-1H-pyrazole ring bearing a furan-2-yl substituent at the 5-position [1]. The compound was disclosed in the patent family originating from F. Hoffmann-La Roche AG (inventors: Benson, Bleicher, Grether, Kuhn, Richter, Taylor) describing cyclopentyl- and cycloheptylpyrazole derivatives as modulators of the farnesoid X receptor (FXR) [2]. The compound is cataloged in PubChem (CID 71797289) and is available from multiple chemical suppliers as a research-grade screening compound [1].

Why In-Class Analogs Cannot Simply Replace 2-Cyclopentyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide


Within the cyclopentylpyrazole acetamide series disclosed in WO2011117229A1, three critical structural variables govern FXR modulator potency, efficacy, and selectivity: (i) the nature of the R1 heteroaryl substituent (furan-2-yl vs. phenyl, thiophene, or substituted variants), (ii) the R3 cycloalkyl group (cyclopentyl vs. cycloheptyl vs. substituted cycloalkyl), and (iii) the R4 amide substitution pattern [1]. The furan-2-yl group introduces a specific hydrogen-bond acceptor geometry and electronic profile distinct from other heteroaryl variants, while the N-methylpyrazole core influences conformational bias of the pharmacophore [1]. Substitution of any of these elements—e.g., replacing furan-2-yl with thiophen-2-yl or phenyl, or exchanging cyclopentyl for cyclohexyl—can produce compounds with substantially different FXR EC₅₀ values, as documented across the patent examples [1]. Consequently, generic substitution without structural fidelity risks loss of target engagement, altered selectivity profiles, and irreproducible screening results.

Quantitative Differentiation Evidence for 2-Cyclopentyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide (CAS 1421489-73-7)


Structural Differentiation from FXR Agonist Benchmarks: Furan-2-yl vs. Phenyl Substituent Effects

The furan-2-yl substituent at the pyrazole 5-position distinguishes this compound from the majority of cyclopentylpyrazole FXR modulators disclosed in WO2011117229A1, which predominantly feature phenyl or substituted-phenyl R1 groups [1]. The patent teaches that heteroaryl R1 groups including furan-2-yl, thiophen-2-yl, and pyridyl confer distinct FXR modulation profiles compared to phenyl analogs. Within the patent's generic Formula I, the R1 heteroaryl identity is a primary determinant of in vitro potency. While compound-specific EC₅₀ values for the furan-2-yl analog are not publicly disclosed in the patent examples, structural analogs with related heteroaryl substitutions demonstrated FXR EC₅₀ values spanning from sub-micromolar to >10 µM depending on the R1 group identity, demonstrating that heteroaryl choice is not functionally neutral [1]. The furan oxygen provides a hydrogen-bond acceptor not present in phenyl analogs, potentially altering binding interactions with FXR helix 12 residues critical for coactivator recruitment.

FXR modulator structure-activity relationship heteroaryl substitution

Physicochemical Property Differentiation: XLogP3 and Topological Polar Surface Area

The compound exhibits a computed XLogP3 of 2.3 and a topological polar surface area (TPSA) of 60.1 Ų, as calculated by PubChem [1]. These values place the compound within favorable drug-like chemical space (Lipinski rule of five compliant: MW 287.36 < 500; HBD = 1; HBA = 3; rotatable bonds = 5). For comparison, the prototypical FXR agonist GW4064 has a higher TPSA (~108 Ų) and substantially different lipophilicity (cLogP ~5.2), while obeticholic acid (OCA, a bile acid-derived FXR agonist) has TPSA ~87 Ų and cLogP ~4.0 [2]. The lower TPSA of 60.1 Ų for the target compound suggests potentially superior passive membrane permeability relative to these clinical-stage FXR agonists, though direct experimental permeability data for this specific compound are not publicly available. The cyclopentyl group contributes to a balanced lipophilicity profile (XLogP3 = 2.3) that avoids the excessive lipophilicity often associated with promiscuous binding and poor solubility.

lipophilicity ADME prediction drug-likeness

Cyclopentyl vs. Cycloheptyl Ring Size Differentiation Within the Patent Series

The patent family WO2011117229A1 explicitly claims both cyclopentyl (A = CH₂) and cycloheptyl (A = (CH₂)₃) pyrazole derivatives, indicating that the size of the cycloalkyl ring fused to or attached to the pyrazole core is a key structural variable [1]. The target compound features the cyclopentyl variant (A = CH₂). The patent disclosure teaches that cycloalkyl ring size influences not only FXR potency but also selectivity against related nuclear receptors (e.g., LXR, PPAR, PXR) and ADME properties [1]. Compounds with the cyclopentyl scaffold (n = 1) typically exhibit distinct metabolic stability and CYP inhibition profiles compared to their cycloheptyl counterparts, as the smaller ring reduces overall lipophilicity and alters the compound's fit within the FXR ligand-binding domain. Without publicly disclosed head-to-head data for the specific furan-2-yl pair, the class-level inference from the patent is that cyclopentyl and cycloheptyl analogs within the same R1/R4 series are not functionally interchangeable and may display divergent selectivity windows.

cycloalkyl SAR FXR modulator conformational analysis

Recommended Application Scenarios for 2-Cyclopentyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide


FXR Structure-Activity Relationship (SAR) Studies Focusing on Heteroaryl R1 Substitution

This compound is best deployed as a furan-2-yl representative within a focused library of cyclopentylpyrazole FXR modulators varying at the R1 position. Pairing this compound with its phenyl, thiophene, and pyridyl R1 analogs enables systematic mapping of heteroaryl electronic and steric effects on FXR transactivation potency and efficacy [1]. The furan oxygen provides a unique hydrogen-bond acceptor geometry not replicated by thiophene or phenyl, making this compound uniquely valuable for probing polar interactions within the FXR ligand-binding domain. Researchers should source the complete matched-pair series from a single vendor to control for purity and stereochemical consistency.

Nuclear Receptor Selectivity Profiling Panels

Given its origin within a patent series claiming FXR modulation with concurrent selectivity data against related nuclear receptors (LXR, PPAR, PXR, CAR) [1], this compound is well-suited for inclusion in nuclear receptor counter-screening panels. Its favorable computed physicochemical profile (XLogP3 = 2.3, TPSA = 60.1 Ų) [2] suggests a reduced likelihood of non-specific assay interference compared to more lipophilic FXR ligands, making it a cleaner probe for selectivity determination. This application is particularly relevant for groups seeking to differentiate FXR-mediated effects from off-target nuclear receptor activity in phenotypic screening cascades.

ADME Property Benchmarking Within the Cyclopentylpyrazole Series

The compound's computed drug-likeness parameters (MW 287.36, 1 HBD, 3 HBA, 5 rotatable bonds) [2] make it an attractive reference compound for establishing baseline ADME properties within the cyclopentylpyrazole FXR modulator series. Its moderate lipophilicity (XLogP3 = 2.3) [2] positions it in a range expected to balance solubility and permeability, allowing its use as a comparator when evaluating the ADME impact of introducing more polar or more lipophilic substituents. Metabolic stability in hepatocyte or microsomal assays using this compound as a reference can help deconvolute substituent-specific effects from core scaffold-driven clearance mechanisms.

Chemical Probe for FXR-Dependent Metabolic Pathway Dissection

For research groups investigating FXR-mediated regulation of bile acid homeostasis, lipid metabolism, or glucose homeostasis in cellular models (e.g., HepG2, primary hepatocytes), this compound represents a structurally distinct FXR chemotype compared to the widely used isoxazole GW4064 or bile acid-derived obeticholic acid [2]. Using this compound alongside structurally orthogonal FXR agonists allows researchers to distinguish FXR-dependent transcriptional effects from compound-specific off-target activities, strengthening the mechanistic interpretation of metabolic pathway modulation data. Its distinct structural scaffold reduces the risk of confounding scaffold-specific artifacts when cross-validating FXR target engagement.

Quote Request

Request a Quote for 2-cyclopentyl-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.